(6-methoxy-1H-indol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-17-8-7-15-11-19(23-18(15)12-17)22(27)26-10-9-16(13-26)20-24-21(29-25-20)14-5-3-2-4-6-14/h2-8,11-12,16,23H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQUUZDCTZDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-methoxy-1H-indol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel synthetic derivative that combines the indole and oxadiazole moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features an indole ring substituted with a methoxy group at the 6-position and a pyrrolidine linked to a phenyl-substituted oxadiazole. The molecular weight is approximately 348.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and oxadiazole motifs. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of key survival signaling pathways.
-
Case Studies :
- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values of 0.67 µM and 0.87 µM, respectively .
- Another study reported that related compounds showed selective inhibition against prostate (PC-3) and colon (HCT-116) cancer cell lines, indicating a potential for targeted therapy .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.67 |
| MDA-MB-231 | 0.87 |
| PC-3 | 0.80 |
| HCT-116 | 0.87 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In particular, it has been tested against various bacterial strains:
- Mechanism of Action : The antimicrobial effect is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Studies :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 0.98 |
Synthesis of the Compound
The synthesis involves a multi-step process starting from commercially available indole derivatives and oxadiazoles. The general synthetic route includes:
- Formation of Indole Derivative : The methoxy group is introduced at the 6-position through methylation.
- Oxadiazole Formation : The oxadiazole moiety is synthesized via cyclization reactions involving phenyl hydrazine.
- Final Coupling Reaction : The indole derivative is coupled with the oxadiazole-pyrrolidine intermediate using standard coupling agents.
Comparison with Similar Compounds
Key Differences :
- The 6-methoxyindole group contrasts with the unsubstituted indole or pyridine moieties in other compounds, altering electronic properties and lipophilicity.
Physicochemical Properties
Therapeutic Implications :
- The oxadiazole moiety in the target compound may offer advantages in targeting enzymes or receptors requiring electron-deficient heterocycles.
- Chirality in the pyrrolidine ring could lead to enantiomer-specific activity, aligning with Pasteur’s emphasis on stereochemistry .
Methodological Considerations
- Synthesis : The target compound’s oxadiazole ring requires specialized reagents (e.g., hydroxylamine derivatives), whereas pyrazole analogues are synthesized via simpler cyclocondensation .
- Characterization : Chirality in the pyrrolidine ring necessitates techniques like chiral HPLC or optical rotation measurements, unlike achiral analogues .
Preparation Methods
Reaction Conditions and Optimization
- Hydrazine formation : 4-Methoxyaniline is diazotized with sodium nitrite in hydrochloric acid at 0–5°C, followed by reduction with stannous chloride to yield 4-methoxyphenylhydrazine.
- Cyclization : The hydrazine reacts with ethyl pyruvate in ethanol under reflux with concentrated sulfuric acid (72 hours, 80°C), producing 6-methoxyindole-2-carboxylic acid ethyl ester.
- Decarboxylation : Hydrolysis with aqueous NaOH (10%, 100°C, 4 hours) followed by acidification yields 6-methoxyindole-2-carboxylic acid, which undergoes decarboxylation at 220°C under vacuum to generate 6-methoxyindole.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85 |
| Cyclization | H₂SO₄, EtOH, reflux | 78 |
| Decarboxylation | 220°C, vacuum | 92 |
Preparation of 3-(5-Phenyl-1,2,4-Oxadiazol-3-yl)Pyrrolidine
The pyrrolidine-oxadiazole hybrid is constructed via a nitrile oxide cycloaddition strategy.
Oxadiazole Ring Formation
- Nitrile oxide generation : Benzaldehyde oxime is treated with chloramine-T in dichloromethane to generate phenyl nitrile oxide in situ.
- Cycloaddition : The nitrile oxide reacts with pyrrolidine-3-carbonitrile in toluene at 110°C for 12 hours, forming 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine via a [3+2] dipolar cycloaddition.
Reaction Scheme :
$$
\text{Pyrrolidine-3-carbonitrile} + \text{PhC≡N-O} \xrightarrow{\Delta} \text{3-(5-Ph-1,2,4-oxadiazol-3-yl)pyrrolidine}
$$
Optimization Insights :
- Excess chloramine-T (1.5 equiv) improves oxadiazole yield by ensuring complete nitrile oxide formation.
- Anhydrous toluene minimizes side reactions, achieving 88% isolated yield.
Coupling via Methanone Bridge
The final step involves conjugating the 6-methoxyindole and pyrrolidine-oxadiazole units through a ketone linkage.
Friedel-Crafts Acylation
- Acyl chloride preparation : 6-Methoxyindole-2-carboxylic acid is treated with oxalyl chloride in dichloromethane (0°C to room temperature, 4 hours) to form the corresponding acyl chloride.
- Coupling : The acyl chloride reacts with 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine in the presence of aluminum chloride (2.0 equiv) in anhydrous dichloromethane (24 hours, room temperature).
Critical Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| AlCl₃ stoichiometry | 2.0 equiv | Maximizes electrophilic activation |
| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |
| Reaction time | 24 hours | Ensures completion |
Yield : 74% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Spectroscopic Validation
Post-synthesis characterization confirms structural integrity:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial Scalability and Challenges
Scaling this synthesis requires addressing:
- Oxadiazole instability : Nitrile oxide intermediates are moisture-sensitive; rigorous anhydrous conditions are essential.
- Friedel-Crafts limitations : Aluminum chloride generates stoichiometric waste, prompting exploration of greener Lewis acids (e.g., FeCl₃).
Alternative Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
